molecular formula C11H24O B1474434 1-Undecanol-d23

1-Undecanol-d23

Cat. No.: B1474434
M. Wt: 195.45 g/mol
InChI Key: KJIOQYGWTQBHNH-SJTGVFOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Undecyl-D23 alcohol, also known as 1-Undecanol-d23, is a high-purity, deuterium-labeled chemical compound with the molecular formula C11HD23O and a molecular weight of 195.449 g/mol . This compound serves as a stable isotope-labeled analog of 1-Undecanol, which is primarily used as a tracer in drug development and metabolic research . The incorporation of 23 deuterium atoms in place of hydrogen makes it an invaluable tool for quantitative mass spectrometry and pharmacokinetic studies, as it helps in elucidating the metabolic profiles and absorption, distribution, metabolism, and excretion (ADME) pathways of non-labeled drug molecules . Furthermore, studies indicate that 1-Undecanol is a compound naturally produced by organisms, for instance, from 2-tridecanol, highlighting its relevance in biochemical and ecological research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIOQYGWTQBHNH-SJTGVFOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Deuterated Lipid Analogues in Chemical Biology and Material Sciences

Deuterated lipid analogues, such as N-Undecyl-D23 alcohol, are indispensable tools for elucidating the structure and dynamics of lipid-based systems. In chemical biology, these molecules help researchers understand the complex behavior of lipids, which are fundamental components of cell membranes and play crucial roles in cellular signaling and metabolism. medchemexpress.com The substitution of hydrogen with deuterium (B1214612) provides a unique "tag" that can be detected by various analytical techniques, enabling the study of lipid organization, transport, and interactions with other biomolecules. nih.gov

In material sciences, deuterated lipids and surfactants are in high demand for studying self-assembled structures like micelles and bilayers. acs.org These structures are central to applications ranging from drug delivery systems to the formulation of consumer products. The use of deuterated components is particularly vital in neutron scattering techniques, where the significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation." This method enables researchers to selectively highlight or make invisible certain parts of a complex assembly, providing detailed structural information that would be otherwise unattainable. nih.gov However, the availability of a wide range of deuterated lipids can be limited, driving research into the synthesis of novel analogues to meet experimental needs. acs.org

The Foundational Role of Isotopic Labeling in Elucidating Complex Biological and Chemical Phenomena

Isotopic labeling is a powerful technique that involves replacing an atom in a molecule with one of its isotopes, which has a different number of neutrons. chembuyersguide.com This substitution creates a labeled molecule that is chemically similar to its natural counterpart but can be distinguished based on its mass or other nuclear properties. atamanchemicals.comresearchgate.net Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used because they are non-radioactive. atamanchemicals.com

The primary advantage of isotopic labeling is its ability to act as a tracer. atamanchemicals.comresearchgate.net By introducing a deuterated molecule like N-Undecyl-D23 alcohol into a biological or chemical system, researchers can track its path, determine its metabolic fate, and study its interactions. researchgate.net For instance, deuterated fatty alcohols can be used as tracers to follow their incorporation and distribution within metabolic pathways. This approach provides direct evidence for specific biochemical transformations.

Furthermore, the change in mass upon deuterium substitution is readily detected by mass spectrometry, allowing for precise quantification. atamanchemicals.com In nuclear magnetic resonance (NMR) spectroscopy, the presence of deuterium alters the spectrum, providing structural and dynamic information. atamanchemicals.com This ability to track and quantify molecules at the atomic level is fundamental to understanding complex reaction mechanisms and biological processes. atamanchemicals.comresearchgate.net

Current Research Trajectories and Identified Knowledge Gaps for N Undecyl D23 Alcohol Investigations

While specific published research focusing exclusively on N-Undecyl-D23 alcohol is not abundant, its role as a strategic research probe can be inferred from studies on analogous deuterated long-chain alcohols and surfactants.

Current Research Trajectories:

Membrane Interaction and Structure: Based on studies with similar molecules, N-Undecyl-D23 alcohol is an ideal candidate for investigating how simple alcohols interact with and modify the structure of lipid bilayers. Neutron reflectometry and small-angle neutron scattering (SANS) studies using this compound could provide high-resolution data on its location and orientation within a model cell membrane, and its effect on membrane thickness and fluidity. nih.gov

Metabolic Tracing: Research on the metabolism of other deuterated fatty alcohols suggests a clear trajectory for N-Undecyl-D23 alcohol in metabolic studies. It could be used as a tracer to investigate the pathways of fatty alcohol oxidation and incorporation into more complex lipids in various organisms.

Self-Assembly in Material Science: The non-deuterated analogue, 1-undecanol (B7770649), is known to participate in the formation of self-assembled monolayers (SAMs). N-Undecyl-D23 alcohol could be used in mixed SAM systems to precisely determine the distribution and conformation of the alcohol component within the monolayer using techniques like secondary ion mass spectrometry (SIMS) or neutron-based methods.

Identified Knowledge Gaps:

Specific Biological Interactions: There is a lack of specific data on how N-Undecyl-D23 alcohol interacts with membrane proteins or lipid-metabolizing enzymes. Such studies would be valuable for understanding the biological effects of simple fatty alcohols.

Comparative Studies in Complex Systems: While its use in simple model systems is a logical starting point, its application in more complex, biologically relevant models (e.g., multi-component lipid vesicles or live cells) remains to be thoroughly explored.

Kinetic Isotope Effects: The extensive deuteration in N-Undecyl-D23 alcohol could lead to a significant kinetic isotope effect in reactions involving C-H bond cleavage. Quantifying this effect could provide detailed insights into enzymatic reaction mechanisms, but this area remains uninvestigated for this specific molecule.

Methodological Framework: an Overview of Advanced Techniques Employed in N Undecyl D23 Alcohol Research

Advanced Methodologies for Regiospecific and Stereospecific Deuteration of Long-Chain Alcohols

The precise placement of deuterium atoms within a molecule, known as regiospecific and stereospecific deuteration, is a significant challenge in synthetic chemistry. For long-chain alcohols like undecanol (B1663989), achieving high levels of deuterium incorporation at specific positions requires sophisticated methodologies.

Catalytic Deuteration Approaches for Alkyl Chain Saturation

Catalytic deuteration is a prominent method for introducing deuterium into organic molecules. This approach often involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D2) or heavy water (D2O).

One common strategy involves the reduction of an unsaturated precursor, such as an undecenoic acid or its ester, using deuterium gas in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney Nickel. This method can lead to high levels of deuterium incorporation across the entire alkyl chain. For instance, the synthesis of fully deuterated long-chain hydrocarbons has been achieved through liquid-phase exchange with deuterium gas over carbon-supported catalysts at elevated temperatures. cdnsciencepub.com Another approach utilizes homogeneous catalysts, such as iridium-based complexes, which can offer greater selectivity. snnu.edu.cnrsc.org For example, an iridium(III)-bipyridonate catalyst has been shown to selectively deuterate the α-position of alcohols. rsc.org

The choice of catalyst and reaction conditions is crucial for controlling the extent and location of deuteration. For example, ruthenium catalysts have been employed for the regiospecific deuteration of primary and secondary amines at the alpha-position. google.com While not directly applied to N-Undecyl-D23 alcohol in the provided results, the principles are transferable to alcohol deuteration.

Stepwise Synthetic Pathways for Controlled Deuterium Incorporation

Stepwise synthesis provides a more controlled, albeit often more laborious, route to specific deuteration patterns. This can involve the construction of the molecule from smaller, pre-deuterated building blocks.

For example, the synthesis of deuterated fatty acids can be achieved through hydrothermal platinum-catalyzed hydrogen/deuterium (H/D) exchange. researchgate.net These deuterated fatty acids can then be converted to the corresponding alcohol. One method involves the reduction of a deuterated carboxylic acid or its derivative using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). tandfonline.comrsc.org This approach ensures a high degree of deuterium incorporation at the carboxyl end of the molecule.

Another strategy involves the Wittig reaction, which can be used to introduce unsaturation at a specific position, followed by catalytic deuteration. ansto.gov.au This allows for the targeted deuteration of specific segments of the alkyl chain. For instance, the synthesis of [D32]oleic acid started from deuterated azelaic and nonanoic acids, which were then coupled. ansto.gov.au

Rigorous Purification Protocols for High-Purity Deuterated Compounds

Achieving high chemical and isotopic purity is paramount for the application of deuterated compounds in research. Following synthesis, rigorous purification protocols are necessary to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.

Common purification techniques include:

Distillation: Particularly effective for separating compounds with different boiling points. atamanchemicals.comatamanchemicals.com Vacuum distillation is often employed for high-boiling compounds like long-chain alcohols to prevent thermal decomposition. atamanchemicals.comatamanchemicals.com

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. google.com

Recrystallization: This method is used to purify solid compounds based on differences in solubility. cdnsciencepub.com

Filtration: Used to remove solid impurities, such as catalysts, from the reaction mixture. rsc.org

The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity. For example, after a reaction, the mixture might be filtered to remove the catalyst, followed by extraction and then distillation or chromatography to isolate the pure deuterated product. atamanchemicals.comatamanchemicals.com

Analytical Assessment of Isotopic Purity and Enrichment Efficiency

The determination of isotopic purity and the efficiency of deuterium enrichment are critical steps in the characterization of deuterated compounds. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified. nih.gov Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the position and extent of deuteration. rsc.org ¹H NMR can be used to observe the disappearance of signals corresponding to protons that have been replaced by deuterium. researchgate.net ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment.

Engineering Considerations for Scalable Synthesis of N-Undecyl-D23 Alcohol for Broad Research Applications

The transition from laboratory-scale synthesis to a scalable process suitable for producing larger quantities of N-Undecyl-D23 alcohol requires careful consideration of several engineering factors.

Catalyst Selection and Recovery: For catalytic deuteration methods, the choice of catalyst is critical. Heterogeneous catalysts, while sometimes less selective, are often easier to separate from the reaction mixture and can be recycled, which is a significant advantage for large-scale production. google.com

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and deuterium incorporation while minimizing side reactions. google.com

Deuterium Source: The choice of deuterium source (e.g., D2 gas or D2O) impacts both the cost and the technical aspects of the synthesis. D2O is often more convenient and less hazardous to handle than D2 gas. rsc.orgthalesnano.com Systems that can generate deuterium gas from D2O in situ, such as the H-Cube® continuous flow reactor, offer a safer and more efficient alternative for laboratory-scale deuteration. thalesnano.com

Process Automation and Control: For large-scale synthesis, automated systems for monitoring and controlling reaction parameters can improve consistency and safety.

Purification Strategy: The purification method must be scalable. For example, large-scale distillation or preparative chromatography may be required. The recycling of solvents and reagents is also an important consideration for cost-effectiveness and environmental sustainability. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the structure and dynamics of molecules. numberanalytics.com For deuterated compounds like N-Undecyl-D23 alcohol, specific NMR methodologies are employed to gain detailed molecular insights.

Application of 2H NMR for Positional Analysis and Dynamic Studies of Deuterated Alkyl Chains

Deuterium (²H) NMR spectroscopy is a direct and conclusive method for investigating the order, dynamics, and conformation of deuterated alkyl chains. core.ac.ukcaister.com In the context of N-Undecyl-D23 alcohol, ²H NMR can verify the position and extent of deuterium incorporation along the undecyl chain. The quadrupolar splittings observed in ²H NMR spectra provide information about the motional anisotropy of the alkyl chain, allowing for an assessment of its ordering. core.ac.ukuniversiteitleiden.nl For instance, studies on deuterated fatty acids have shown that the deuterium spectra can indicate whether the alkyl chain assumes an extended all-trans configuration or is more flexible. acs.org The line width of the ²H NMR signal can also reveal the dynamics of the molecule; a narrow line suggests rapid, isotropic motion, indicating a low degree of order. universiteitleiden.nl This technique is particularly valuable for studying the behavior of these molecules in environments such as lipid bilayers. core.ac.ukcaister.comnih.gov

1H NMR with Deuterium Decoupling for Unambiguous Structural Assignments and Metabolite Profiling

Proton (¹H) NMR spectroscopy is the most frequently used NMR technique due to the high sensitivity of the proton nucleus. nih.govhuji.ac.il When analyzing deuterated compounds, ¹H NMR is essential for determining the degree of deuteration by quantifying residual proton signals. researchgate.net In the case of N-Undecyl-D23 alcohol, this would involve comparing the integrals of the remaining proton signals against an internal standard.

Deuterium decoupling is a crucial technique in ¹H NMR of deuterated compounds. The coupling between protons and deuterons (¹H-²H scalar coupling) can cause line broadening in ¹H spectra. nih.gov By applying deuterium decoupling, these couplings are removed, resulting in sharper signals and simplified spectra, which facilitates unambiguous structural assignments. nih.gov This technique is particularly useful in metabolite profiling, where complex mixtures are analyzed. memphis.eduunirioja.es For example, in studies of lipid metabolism, ¹H NMR has been used to quantify various lipid classes and aqueous metabolites in liver samples. nih.gov The application of deuterium decoupling would enhance the resolution and accuracy of such quantitative analyses. nih.gov

13C NMR for Carbon Backbone Elucidation and Quantitative Isotopic Enrichment Assessment

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. libretexts.org Although ¹³C has a low natural abundance and its nucleus is less sensitive than that of a proton, it offers a wider chemical shift range, often leading to better-resolved spectra. libretexts.org For N-Undecyl-D23 alcohol, ¹³C NMR would be used to confirm the structure of the undecyl carbon chain.

A key application of ¹³C NMR in the context of deuterated compounds is the assessment of isotopic enrichment. The attachment of deuterium to a carbon atom induces an isotopic shift in the ¹³C NMR spectrum, causing the signal to shift slightly upfield. researchgate.netutoronto.ca By decoupling both proton and deuterium nuclei (¹³C{¹H, ²H}), it is possible to resolve the ¹³C resonances of different isotopologues. researchgate.netnih.gov The integration of these resolved signals allows for the quantification of deuterium content at specific sites within the molecule. researchgate.netnih.gov This method provides a robust way to determine site-specific deuteration levels. researchgate.net

NMR Technique Application for N-Undecyl-D23 Alcohol Key Findings/Information Obtained
²H NMR Positional analysis of deuterium; Dynamic studies of the alkyl chain.Confirmation of deuteration sites; Information on chain ordering and flexibility. core.ac.ukcaister.com
¹H NMR with ²H Decoupling Unambiguous structural assignment; Metabolite profiling.Quantification of residual protons; Sharper signals for clearer structural analysis. researchgate.netnih.gov
¹³C NMR Carbon backbone elucidation; Quantitative isotopic enrichment assessment.Confirmation of the undecyl chain structure; Site-specific quantification of deuterium. researchgate.netlibretexts.orgnih.gov

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Deuterated Lipid Research

Multi-dimensional NMR techniques are indispensable for the detailed structural analysis of complex molecules like lipids. numberanalytics.com These experiments provide correlation information between different nuclei, which is crucial for assigning NMR signals and elucidating molecular structure. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy) : This homonuclear 2D NMR experiment identifies protons that are coupled to each other, revealing the connectivity of protons within a spin system. sdsu.edu For a derivative of N-Undecyl-D23 alcohol, COSY would help in tracing the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : This is a 2D experiment that correlates the chemical shifts of protons with directly attached heteronuclei, typically ¹³C. sdsu.educreative-biostructure.com It is highly sensitive and provides one-bond ¹H-¹³C connectivity, which is fundamental for assigning the carbon backbone. sdsu.edu

In deuterated lipid research, these techniques are used to confirm structural integrity and assign resonances unambiguously. nih.govcdnsciencepub.com For instance, HSQC can be used to observe the one-bond C-D couplings, while HMBC can help piece together the fragments of a complex metabolite. cdnsciencepub.com

Mass Spectrometry (MS) Methodologies for N-Undecyl-D23 Alcohol and its Metabolic Products

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring molecular masses with very high accuracy, typically to several decimal places. libretexts.orgmeasurlabs.com This precision is possible because the exact mass of an atom is not an integer multiple of the mass of a proton. libretexts.org This capability allows for the unambiguous determination of a compound's molecular formula. libretexts.org

For N-Undecyl-D23 alcohol, HRMS is essential for two primary reasons:

Molecular Formula Confirmation : By measuring the exact mass of the molecular ion, HRMS can confirm the elemental composition, C₁₁H₂D₂₃O, distinguishing it from other potential isobaric compounds. libretexts.orgmeasurlabs.com

Analytical Technique Primary Application Data Output
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement.Exact molecular weight to several decimal places. libretexts.orgmeasurlabs.com
HRMS Molecular formula confirmation.Unambiguous elemental composition. libretexts.org
HRMS Isotopic abundance determination.Relative abundance of different isotopologues, allowing calculation of overall deuterium enrichment. rsc.org

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathway Analysis of Deuterated Species

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation of a selected precursor ion. For N-Undecyl-D23 alcohol, the fragmentation pathways are influenced by the ionization method and the extensive deuterium labeling.

In Electron Impact (EI) ionization, the high energy imparted to the molecule leads to extensive fragmentation. The molecular ion ([M]˙+) may be weak or absent. Fragmentation is often initiated by the cleavage of C-C bonds, resulting in a series of carbocation fragments separated by masses corresponding to deuterated methylene (B1212753) units (-CD₂-, 2 amu difference).

Under softer Electrospray Ionization (ESI) conditions, typically performed on a derivatized form of the alcohol to impart a charge, fragmentation is more controlled. Charge-remote fragmentations (CRF) are common for long-chain saturated molecules like undecanol. rsc.org In CRF, fragmentation occurs at sites along the alkyl chain, remote from the location of the charge, providing clear structural information about the carbon backbone. rsc.org For N-Undecyl-D23 alcohol derivatives, this would result in a ladder-like series of fragment ions.

A hypothetical MS/MS analysis of a protonated derivative (e.g., an ester) would involve selecting the precursor ion and subjecting it to collision-induced dissociation (CID). The resulting product ions would reveal characteristic neutral losses.

Table 1: Hypothetical MS/MS Fragmentation Data for a Derivatized N-Undecyl-D23 Alcohol

Precursor Ion (m/z)Collision Energy (eV)Major Product Ions (m/z)Postulated Neutral LossFragmentation Type
[M+H]⁺20[M+H - D₂O]⁺Loss of deuterated waterDehydration
[M+H]⁺30Series of ionsSequential loss of C₂D₄Charge-Remote Fragmentation
[M+H]⁺25Specific ion from derivativeLoss of derivatizing groupCharge-Directed Fragmentation

This table is illustrative and based on general principles of mass spectrometry for long-chain deuterated alcohols.

Quantitative Mass Spectrometry Utilizing Isotope Dilution Methods

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy. lipidmaps.org This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. N-Undecyl-D23 alcohol is an ideal internal standard for the quantification of its non-deuterated counterpart, 1-undecanol (B7770649), in various matrices. nih.gov

The principle involves adding a known amount of N-Undecyl-D23 alcohol to a sample containing an unknown quantity of 1-undecanol. nih.gov The labeled and unlabeled compounds are assumed to behave identically during sample preparation, extraction, and chromatographic separation, thus compensating for any sample loss or matrix effects. lipidmaps.orgnih.gov The two compounds are then differentiated by their mass-to-charge ratio in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte (1-undecanol) to that of the internal standard (N-Undecyl-D23 alcohol), the concentration of the analyte can be accurately determined from a calibration curve. nih.govtandfonline.com

Table 2: Key Parameters for Quantitative Analysis using IDMS

ParameterDescriptionTypical Value/Setting
Analyte1-Undecanol-
Internal StandardN-Undecyl-D23 AlcoholSpiked at a known concentration
Mass SpectrometerTriple Quadrupole (QqQ)-
Ionization ModeESI (on derivatized forms)Positive or Negative
Acquisition ModeSelected Reaction Monitoring (SRM)Analyte: Q1→Q3; Standard: (Q1+23)→(Q3+X)
CalibrationStandard curve of analyte/IS ratio vs. concentrationLinear range determined by application

This table outlines a typical setup for an isotope dilution mass spectrometry experiment.

Electrospray Ionization (ESI) and Electron Impact Ionization (EI) Considerations for Deuterated Alcohols

The choice between ESI and EI has significant implications for the analysis of deuterated alcohols.

Electron Impact (EI) Ionization is a hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). researchgate.net This process imparts significant internal energy, leading to extensive and often complex fragmentation patterns. capes.gov.brcambridge.org While these patterns are highly reproducible and useful for structural identification via library matching, the molecular ion of long-chain alcohols may be weak or entirely absent. lipidmaps.org For N-Undecyl-D23 alcohol, EI would produce a characteristic mass spectrum that could confirm its identity, but the lack of a clear molecular ion can be a drawback.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution. rsc.org It is particularly suitable for polar, less volatile, and thermally fragile molecules. ddtjournal.com Since alcohols are neutral, they have low ionization efficiency in ESI and typically require derivatization to introduce an easily ionizable group (e.g., an amine or an acid). ddtjournal.comresearchgate.net A major advantage of ESI is that it usually produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining molecular weight and for subsequent MS/MS analysis. rsc.org A key consideration for deuterated compounds in ESI is the potential for hydrogen/deuterium (H/D) back-exchange in the ion source if protic solvents are used, which could compromise the isotopic purity of the standard and affect quantification. nih.govuni-hannover.de

Table 3: Comparison of ESI and EI for N-Undecyl-D23 Alcohol Analysis

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Principle High-energy electron bombardment in gas phaseIon formation from charged droplets in liquid phase
Analyte State Gas phase, volatileLiquid phase, soluble
Fragmentation Extensive ("Hard" ionization)Minimal ("Soft" ionization)
Molecular Ion Often weak or absent for long-chain alcoholsStrong [M+H]⁺ or adduct ions (for derivatives)
Derivatization Optional, to increase volatilityOften necessary for neutral alcohols
Primary Use Structural identification (via fragmentation patterns)Molecular weight determination, quantitative analysis via MS/MS
Key Consideration Complex fragmentation can be hard to interpret.Potential for H/D back-exchange with protic solvents.

Chromatographic Separation Techniques

Gas Chromatography (GC) Optimization for Separation of Deuterated Undecanols and their Derivatives

Gas chromatography is a primary technique for the separation of volatile and thermally stable compounds like undecanol and its derivatives. rsc.org The separation of deuterated isotopologues from their protiated counterparts is challenging but achievable with optimized conditions. nih.gov This separation is based on the chromatographic isotope effect, where differences in molecular properties due to isotopic substitution lead to slightly different retention times. nih.gov

Optimization involves several key parameters:

Stationary Phase: The choice of the GC column's stationary phase is critical. Nonpolar phases (e.g., polydimethylsiloxane, PDMS) and polar phases (e.g., polyethylene (B3416737) glycol/WAX, ionic liquids) exhibit different selectivities. nih.gov Nonpolar phases often show an "inverse isotope effect" where the heavier deuterated compound elutes earlier, while polar phases tend to show a "normal isotope effect" with the deuterated compound eluting later. nih.govnih.gov

Temperature Program: A slow, optimized temperature ramp can enhance the resolution between the closely eluting isotopologues.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas, with flow rates optimized for maximum efficiency. libretexts.org

Derivatization: To improve volatility and thermal stability, alcohols are often derivatized, for example, by silylation (to form trimethylsilyl (B98337) ethers) or acylation. slideshare.net

Table 4: Example of Optimized GC Parameters for Isotopologue Separation

ParameterSettingPurpose
GC Column High-resolution capillary column (e.g., 60 m x 0.25 mm)Provides high theoretical plates for better separation.
Stationary Phase e.g., SPB-20 (moderately polar) or IL111i (ionic liquid)To maximize the chromatographic isotope effect. nih.gov
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp 2 °C/min to 240 °CSlow ramp enhances resolution of closely eluting peaks.
Carrier Gas HeliumInert mobile phase.
Detector Mass Spectrometer (MS)Provides both detection and mass identification.

This table presents a hypothetical set of optimized GC conditions based on literature for separating deuterated compounds. nih.govuta.edu

Liquid Chromatography (LC) Methodologies for Resolution of Polar and Non-Polar Derivatized Species

Liquid chromatography, particularly when coupled with mass spectrometry, is a versatile tool for analyzing less volatile or thermally labile derivatives of N-Undecyl-D23 alcohol. Since underivatized long-chain alcohols have poor retention on reversed-phase columns and lack a strong chromophore for UV detection, derivatization is almost always required. ddtjournal.comresearchgate.net

Methodologies depend on the nature of the derivative:

Non-Polar Derivatives: For derivatives that are largely non-polar, reversed-phase HPLC is the method of choice. A C18 or C8 stationary phase is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com

Polar/Charged Derivatives: If derivatization introduces a permanently charged moiety (e.g., a quaternary amine) to enhance ESI-MS sensitivity, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) might be employed, although reversed-phase is still common.

Common derivatization strategies aim to introduce a group that is easily ionizable by ESI and provides a characteristic fragmentation pattern for MS/MS detection. ddtjournal.com Reagents like dansyl chloride or those containing a dimethylamino group are frequently used for this purpose. ddtjournal.comresearchgate.net

Table 5: LC Methodologies for Derivatized Undecanol

Derivative TypeLC ModeStationary PhaseMobile Phase ExampleDetection
Benzoyl Ester Reversed-PhaseC18 (e.g., 150 x 2.1 mm, 3.5 µm)A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient)UV, MS
Dansyl Ether Reversed-PhaseC18A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid (Gradient)Fluorescence, MS
Dimethylglycine Ester Reversed-PhaseC8 or C18A: Aqueous buffer; B: Acetonitrile/MethanolMS/MS researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analytical Profiling of Deuterated Mixtures

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures containing N-Undecyl-D23 alcohol and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. nih.govnih.gov It is the preferred method for analyzing volatile, thermally stable compounds. Following separation on the GC column, the eluting compounds enter the MS, which is typically operated in EI mode to generate reproducible fragmentation patterns for library matching and structural confirmation. rsc.org GC-MS is excellent for identifying unknown components in a mixture and for quantifying analytes when using an appropriate internal standard like N-Undecyl-D23 alcohol. lipidmaps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for less volatile, polar, or thermally unstable compounds, which are common when analyzing derivatized alcohols. ddtjournal.commdpi.com The LC system separates the components of the mixture, which are then ionized (usually by ESI) and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole). nih.govnih.gov The high selectivity of MS/MS, especially when operated in Selected Reaction Monitoring (SRM) mode, allows for highly sensitive and specific quantification of target analytes, even in complex biological matrices, with minimal interference. mdpi.comdshs-koeln.de

Other Advanced Spectroscopic and Scattering Techniques for Deuterated Systems

The strategic substitution of hydrogen with its heavier isotope, deuterium (D), in molecules like n-undecyl alcohol provides a powerful tool for advanced analytical characterization. This isotopic labeling, creating compounds such as n-undecyl-d23 alcohol, does not significantly alter the chemical properties but introduces substantial changes in spectroscopic and scattering profiles. These differences are exploited by a range of analytical techniques to probe molecular structure, dynamics, and organization with enhanced sensitivity and specificity.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and characterizing molecular vibrations. The absorption of infrared radiation excites molecules into higher vibrational states. The frequency of the absorbed radiation is dependent on the bond strength and the masses of the atoms involved. The replacement of hydrogen (¹H) with deuterium (²H) in n-undecyl alcohol to form n-undecyl-d23 alcohol (CD₃(CD₂)₁₀OH or CD₃(CD₂)₁₀OD) leads to predictable and informative shifts in the vibrational spectra.

The most significant changes are observed in the stretching and bending vibrations involving the C-H and O-H bonds. Due to the increased mass of deuterium, the C-D and O-D vibrational frequencies are lower than their C-H and O-H counterparts, typically by a factor of approximately √2. This isotopic shift is invaluable for several reasons:

Vibrational Assignment: It helps to unambiguously assign complex vibrational bands in the spectrum. Bands that shift upon deuteration can be confidently attributed to vibrations involving hydrogen atoms. nist.gov

Probing Hydrogen Bonding: The O-H stretching band in alcohols is typically broad (around 3350 cm⁻¹) due to hydrogen bonding. spectroscopyonline.com In a deuterated analogue (O-D stretch), this band shifts to around 2500 cm⁻¹, allowing for the study of hydrogen bonding networks without interference from C-H stretching vibrations.

Spectral Windowing: The C-H stretching region (approx. 2850-3000 cm⁻¹) is often crowded. The corresponding C-D stretching vibrations appear in a much quieter region of the spectrum (approx. 2100-2200 cm⁻¹), enabling more detailed analysis of the alkyl chain's vibrational modes. dokumen.pub

Infrared spectroscopy of n-undecyl-d23 alcohol allows for a detailed characterization of its functional groups and the intermolecular interactions, such as hydrogen bonding, that govern its physical properties. spectroscopyonline.com

Table 1: Comparison of Typical FT-IR Vibrational Frequencies for N-Undecyl Alcohol and N-Undecyl-D23 Alcohol

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹) in N-Undecyl AlcoholExpected Wavenumber (cm⁻¹) in N-Undecyl-D23 Alcohol
O-H Stretch-OH~3350 (broad)~2500 (broad, if O is deuterated)
C-H Asymmetric Stretch-CH₃~2962N/A
C-H Symmetric Stretch-CH₃~2872N/A
C-H Asymmetric Stretch-CH₂-~2926N/A
C-H Symmetric Stretch-CH₂-~2853N/A
C-D Asymmetric Stretch-CD₃ / -CD₂-N/A~2210
C-D Symmetric Stretch-CD₃ / -CD₂-N/A~2100
C-O StretchC-OH~1060~1050 (minor shift)

Note: Data is based on established principles of vibrational spectroscopy and data for similar long-chain alcohols. nist.govspectroscopyonline.com The exact positions can vary based on phase (solid, liquid) and intermolecular interactions.

Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for probing the hydrocarbon backbone of n-undecyl-d23 alcohol. The resulting spectrum serves as a unique molecular "fingerprint."

A key application of Raman spectroscopy in the study of deuterated long-chain alcohols is the analysis of conformational isomerism. Alkanes and alkyl chains can exist in different rotational conformations (rotamers), primarily the lower-energy trans and higher-energy gauche forms. The C-H stretching region in the Raman spectrum of long-chain alcohols is notoriously complex, but deuteration simplifies the analysis. mdpi.com

By replacing the hydrogen atoms of the undecyl chain with deuterium, the C-D stretching vibrations are shifted to a less congested spectral region (2100-2200 cm⁻¹). uci.edu Studies on shorter-chain deuterated alcohols have shown that specific bands within this region can be assigned to different conformers. researchgate.netnih.govacs.org For instance, distinct Raman bands can be attributed to the C-D stretching vibrations of methylene groups in either gauche or trans conformations relative to their neighbors. This allows for the quantitative estimation of conformational order within the alkyl chain in different environments (e.g., in liquid form, in solution, or within self-assembled structures). researchgate.netnih.gov

First-principles anharmonic vibrational calculations, validated by experiments on deuterated dodecane (B42187) (a molecule with a similar chain length), confirm that the C-D bands provide clear insights into the roles of symmetric and asymmetric methylene (-CD₂-) and methyl (-CD₃) stretches. uci.edu This detailed information is crucial for understanding the packing and ordering of n-undecyl-d23 alcohol molecules in condensed phases.

Table 2: Illustrative Raman Bands for Conformational Analysis of Deuterated Alkyl Chains

Wavenumber Region (cm⁻¹)AssignmentSignificance
~2970-CαH stretch of gauche-conformerMarker for conformational disorder near the alcohol headgroup (in partially deuterated species). researchgate.netnih.gov
~2895-CαH stretch of trans-conformerMarker for conformational order near the alcohol headgroup (in partially deuterated species). researchgate.netnih.gov
~2200 - 2100C-D Stretching RegionProvides a clear window into the conformational state (gauche/trans ratio) of the deuterated alkyl chain. uci.edu
~1450C-H Bending (Scissoring)Sensitive to crystal packing and intermolecular interactions.
~1300C-H Bending (Wagging/Twisting)Also relates to conformational order.

Note: This table is based on findings from studies on various deuterated alcohols and hydrocarbons. mdpi.comuci.eduresearchgate.netacs.org The specific frequencies for n-undecyl-d23 alcohol would require direct experimental measurement.

Neutron Scattering Techniques (e.g., SANS) for Morphological and Dynamic Characterization in Complex Matrices

Neutron scattering is an unparalleled technique for studying the structure and dynamics of soft matter and complex fluids at the nanoscale. Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. A critical advantage of this technique is the large difference in the neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm). This difference creates a strong "contrast" that can be exploited in Small-Angle Neutron Scattering (SANS) experiments.

By selectively deuterating n-undecyl alcohol, it can be made to stand out against a hydrogenous background (or vice versa). This is particularly useful when studying its behavior in complex matrices, such as surfactant micelles, polymer blends, or lipid bilayers. nih.govnih.gov

In a typical SANS experiment, a beam of neutrons is passed through the sample, and the angular distribution of the scattered neutrons is measured. This scattering pattern contains information about the size, shape, and spatial arrangement of the scattering objects. For n-undecyl-d23 alcohol in a hydrogenous matrix, the SANS signal will be dominated by the structure and distribution of the alcohol molecules.

Key research findings from SANS studies on systems containing long-chain alcohols include:

Aggregation and Morphology: Determining the size and shape of aggregates, such as micelles, and quantifying the incorporation of alcohol molecules within them.

Structural Parameters in Bilayers: When incorporated into lipid vesicles, SANS can determine critical structural parameters like the thickness of the bilayer, the area per lipid molecule, and the specific location and orientation of the alcohol within the membrane. nih.gov

Phase Separation and Domain Size: In blends with polymers or other materials, SANS can reveal the extent of mixing or phase separation and characterize the size and interfacial properties of the resulting domains. nih.gov

The use of n-undecyl-d23 alcohol enhances the neutron scattering contrast, enabling the precise determination of its role in structuring complex fluids and interfaces, which would be difficult to resolve using other techniques.

Table 3: Structural and Dynamic Parameters Obtainable from SANS on Systems with Deuterated Alcohols

ParameterDescriptionApplication Example
Radius of Gyration (Rg)A measure of the overall size of a particle or aggregate.Characterizing the size of micelles containing n-undecyl-d23 alcohol.
Scattering Length Density (SLD)The sum of scattering lengths per unit volume, crucial for calculating contrast.Deuteration of the alcohol maximizes the SLD difference with a hydrogenous solvent or matrix. nih.gov
Bilayer Thickness (D)The thickness of a lipid or surfactant bilayer.Measuring the perturbation of a cell membrane model upon incorporation of n-undecyl-d23 alcohol. nih.gov
Area per Molecule (A)The average area occupied by a molecule at an interface.Determining how n-undecyl-d23 alcohol affects the packing of lipids in a bilayer. nih.gov
Diffusion CoefficientsA measure of molecular motion through techniques like Quasi-Elastic Neutron Scattering (QENS).Studying the dynamics of n-undecyl-d23 alcohol within a complex fluid. researchgate.net

Derivatization for Enhanced Chromatographic Performance and Stability

The analysis of long-chain alcohols such as N-Undecyl-D23 alcohol by chromatographic methods, particularly gas chromatography (GC), is often hindered by the polar hydroxyl group. researchgate.netnih.gov This functional group can lead to intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the chromatographic system, resulting in poor peak shape and adsorption. researchgate.net Chemical derivatization modifies this functional group to produce a more volatile and less polar derivative, thereby improving analytical performance. researchgate.netresearch-solution.com

Silylation Reactions for Improved Volatility in Gas Chromatography

Silylation is a cornerstone of derivatization for GC analysis, involving the replacement of the active hydrogen in the alcohol's hydroxyl group with a trimethylsilyl (TMS) group. tcichemicals.com This process forms a TMS ether, which is significantly more volatile and thermally stable than the parent alcohol. research-solution.comtcichemicals.com The increased volatility allows the compound to elute at lower temperatures during GC analysis, while the reduced polarity minimizes peak tailing, leading to sharper, more symmetrical peaks. researchgate.netresearchgate.net

A variety of silylating reagents are available, with their reactivity generally following the order: primary alcohols > secondary alcohols > tertiary alcohols. researchgate.net Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Hexamethyldisilazane (HMDS). researchgate.netresearch-solution.com Reactions are often facilitated by a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine (B92270). research-solution.comtcichemicals.com For instance, a common procedure involves mixing the alcohol with BSTFA (often containing 1% TMCS) and heating the mixture at 60-80°C for 20-30 minutes to ensure complete derivatization. research-solution.comgerli.com

Table 1: Common Silylating Reagents for Alcohol Derivatization
ReagentAcronymTypical Reaction ConditionsKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAOften used with 1% TMCS catalyst; heat at 60-80°C for 20-30 min. research-solution.comgerli.comHighly reactive and a common choice for alcohols and phenols. gcms.cz
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAUsed with pyridine as a solvent; heat at 60°C for 1 hour. research-solution.comThe most volatile of the trimethylsilyl acetamides, useful for trace analysis. research-solution.com
HexamethyldisilazaneHMDSOften used with TMCS as a catalyst and pyridine as a solvent. gcms.czA popular choice for silylating sugars and related substances. gcms.cz
TrimethylsilylimidazoleTMSIA strong silyl (B83357) donor, often used for hindered hydroxyl groups.Reagent of choice for silylating compounds in the presence of small amounts of water. gcms.cz

Esterification and Etherification for Optimized Chromatographic Resolution and Reduced Adsorption

Esterification and etherification are classical derivatization techniques that effectively mask the polar hydroxyl group of N-Undecyl-D23 alcohol, leading to improved chromatographic behavior. researchgate.netnih.gov Esterification, the reaction of an alcohol with an acid to form an ester, is a widely used alkylation method that yields stable derivatives suitable for GC analysis. gcms.cz Acetylation, the formation of an acetate (B1210297) ester, is a common example. Long-chain alcohols can be acetylated by reaction with ethyl acetate or methyl acetate in the presence of a solid base like NaOH. nih.gov Another approach is the direct esterification with a long-chain acid under solvent-free conditions, which can yield the corresponding ester in high purity. researchgate.net

Etherification, such as the formation of citric acid ethers, can also be employed. grafiati.com These reactions reduce the polarity of the alcohol, minimizing adsorption onto the GC column and injection port surfaces, which results in better peak shape and enhanced resolution from other components in a mixture. researchgate.net

Table 2: Esterification Reagents for Alcohol Derivatization
Reagent ClassSpecific Reagent ExampleTypical Reaction ConditionsApplication Note
Acid AnhydridesTrifluoroacetic Anhydride (TFAA)Reacts with alcohols to form trifluoroacetates.Derivatives are volatile and suitable for trace analysis with Electron Capture Detection (ECD). gcms.cz
Alkyl AcetatesEthyl AcetateReaction with alcohol passed through a micro-column of solid NaOH. nih.govA simple method for creating acetyl derivatives of long-chain alcohols. nih.gov
Carboxylic AcidsAcetic AcidSolvent-free conditions at 70°C for 3 hours. researchgate.netDirect esterification of 1-undecanol yields 1-acetylundecanol with high conversion. researchgate.net
DialkylacetalsDimethylformamide-dimethylacetal (DMF-DMA)Heat sample with reagent at 60°C for 10-15 minutes. research-solution.comEffective for wet samples as the excess reagent forms the corresponding alcohol. gcms.cz

Impact of Derivatization on Isotopic Fidelity and Quantitative Accuracy

The derivatization of N-Undecyl-D23 alcohol, a long-chain aliphatic alcohol heavily labeled with deuterium, is a critical step for enhancing its detectability in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). However, the chemical reactions involved in derivatization can potentially compromise the isotopic fidelity of the molecule and, consequently, the accuracy of its quantification. The primary concerns revolve around the potential for back-exchange of deuterium atoms and the introduction of isotopic fractionation effects.

The stability of the 23 deuterium atoms on the undecyl chain is generally high. However, derivatization reactions, which often require specific pH conditions or elevated temperatures, can create environments conducive to hydrogen-deuterium (H-D) exchange, particularly at positions alpha to the hydroxyl group. rsc.org While the deuterium atoms on the main alkyl chain are robust, the derivatization process itself must be carefully selected and optimized to prevent any loss of the isotopic label, which would lead to an underestimation of the analyte concentration.

Moreover, derivatization can influence quantitative accuracy through kinetic isotope effects (KIEs). The difference in mass between protium (B1232500) (¹H) and deuterium (²H) can lead to different reaction rates for the derivatization of the labeled (N-Undecyl-D23 alcohol) and any unlabeled (N-Undecyl alcohol) counterparts that may be present. mdpi.com This can result in isotopic fractionation, where the isotopic composition of the derivatized product differs from that of the initial sample, leading to biased quantitative results.

Research Findings on Derivatization and Isotopic Integrity

Research into the derivatization of deuterated compounds for mass spectrometry has highlighted several key considerations. For instance, methods that are rapid and proceed under mild conditions are generally preferred to minimize the risk of H-D exchange. mdpi.com The choice of derivatizing agent is paramount. Reagents that react specifically with the hydroxyl group without affecting the C-D bonds are essential for maintaining isotopic fidelity.

For long-chain alcohols, common derivatization strategies include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylation, or esterification to improve volatility for GC-MS or to enhance ionization for LC-MS. researchgate.netepd.gov.hk Each of these methods carries its own set of potential impacts on isotopic fidelity.

A hypothetical study on the derivatization of N-Undecyl-D23 alcohol could yield results similar to those presented in the following data tables. These tables illustrate the potential effects of different derivatization agents and reaction conditions on the isotopic purity and measured concentration of the analyte.

Table 1: Effect of Derivatization Reagent on Isotopic Purity of N-Undecyl-D23 Alcohol

Derivatization ReagentReaction ConditionsIsotopic Purity (% D23)Deuterium Loss (%)Quantitative Accuracy Deviation (%)
BSTFA60°C, 30 min99.8 ± 0.10.2-1.5 ± 0.5
Pentafluorobenzoyl Chloride25°C, 15 min99.9 ± 0.10.1-0.8 ± 0.3
Acetic Anhydride100°C, 60 min98.5 ± 0.41.5-4.2 ± 1.1
Phenyl Isocyanate25°C, 10 min99.9 ± 0.10.1-0.5 ± 0.2

This table presents hypothetical data based on established principles of chemical derivatization. The results indicate that harsher reaction conditions, such as the high temperature used with acetic anhydride, can lead to a noticeable loss of deuterium and a corresponding decrease in quantitative accuracy. In contrast, mild derivatization with reagents like pentafluorobenzoyl chloride or phenyl isocyanate shows minimal impact on isotopic fidelity. americanlaboratory.com

Table 2: Influence of Reaction Time on H-D Exchange during Silylation with BSTFA at 70°C

Reaction Time (minutes)Isotopic Purity (% D23)Deuterium Loss (%)
1599.7 ± 0.20.3
3099.5 ± 0.20.5
6099.1 ± 0.30.9
12098.2 ± 0.51.8

This table illustrates the time-dependent nature of deuterium loss under elevated temperatures during a common derivatization procedure. The data, while hypothetical, are consistent with kinetic studies of H-D exchange reactions, which show increased exchange with prolonged reaction times. mdpi.com

For accurate quantification, the use of an appropriate internal standard is crucial. Ideally, an isotopically labeled internal standard with a different number of deuterium atoms (e.g., N-Undecyl-D21 alcohol) or a ¹³C-labeled analogue would be used. This allows for the correction of any variability in the derivatization reaction and instrumental analysis, as both the analyte and the internal standard would be expected to behave similarly. acs.org However, even with an internal standard, significant loss of the isotopic label from the analyte can lead to inaccurate results if not properly accounted for.

Biochemical and Metabolic Investigations Utilizing N Undecyl D23 Alcohol As a Tracer

Lipidomics Research with Deuterated Fatty Alcohols

Stable isotope labeling is a cornerstone technique in lipidomics for directly measuring the biosynthesis, remodeling, and degradation of biomolecules. researchgate.net The use of deuterated fatty alcohols like N-Undecyl-D23 alcohol provides a dynamic view of lipid metabolism that cannot be achieved by static measurements of lipid concentrations alone. mdpi.comnih.gov

Tracing N-Undecyl-D23 Alcohol Incorporation into Cellular and Subcellular Lipid Pools

Once introduced into a biological system, N-Undecyl-D23 alcohol can be metabolized and integrated into various lipid classes. The primary route involves its oxidation to the corresponding fatty acid, N-undecanoic acid-D23. This deuterated fatty acid then acts as a substrate for the synthesis of more complex lipids.

Researchers can monitor the appearance of the D23 label in different lipid pools over time. Using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the enrichment of the tracer can be quantified in specific cellular and subcellular locations. researchgate.netescholarship.org This allows for the precise tracking of the fatty alcohol's journey as it becomes part of triglycerides (TGs) in lipid droplets, phospholipids (B1166683) (PLs) in cellular membranes (e.g., endoplasmic reticulum, mitochondria), and cholesteryl esters (CEs). The rate of incorporation provides quantitative data on the activity of lipid synthesis pathways in different compartments.

Below is a representative table of findings from a tracer experiment in cultured hepatocytes, showing the time-dependent incorporation of the D23 label into major lipid classes.

Time PointTriglycerides (TG) (% Labeled)Phospholipids (PL) (% Labeled)Cholesteryl Esters (CE) (% Labeled)Free Fatty Acids (FFA) (% Labeled)
1 hour5.22.10.815.7
4 hours18.68.53.49.3
12 hours45.322.710.14.1
24 hours62.135.418.92.5

This interactive table illustrates the progressive incorporation of the N-Undecyl-D23 tracer into various lipid pools over 24 hours. The data is hypothetical and for illustrative purposes.

Dynamics of Fatty Alcohol Biosynthesis, Elongation, and Degradation Pathways

N-Undecyl-D23 alcohol is an invaluable tool for studying the dynamics of fatty acid metabolism. ukisotope.com After its conversion to undecanoic acid-D23, the tracer can enter several competing pathways:

Elongation: The 11-carbon deuterated chain can be elongated by enzymes known as elongases, adding two-carbon units to produce longer-chain fatty acids (e.g., tridecanoic acid-D23, pentadecanoic acid-D23). Tracking the appearance of these elongated, labeled species provides a direct measure of fatty acid elongation rates.

Degradation: Conversely, the tracer can be broken down through mitochondrial or peroxisomal β-oxidation. Mass spectrometry can detect the deuterated catabolic intermediates, allowing for the quantification of fatty acid degradation fluxes. nih.gov

Desaturation: While less common for an odd-chain fatty acid, if the chain is elongated to a suitable length (e.g., palmitic or stearic acid), desaturase enzymes could introduce double bonds. The retention of the deuterium (B1214612) label (except for potential loss at specific carbons during desaturation) allows for the study of these pathways as well. nih.gov

By measuring the relative abundance of the D23 label in the initial substrate pool versus its elongated or degraded products, researchers can calculate the flux through these critical metabolic pathways.

Investigating Lipid Remodeling, Trafficking, and Turnover Rates in Biological Systems

Lipids are not static components; they are constantly being transported between organelles and chemically modified in a process known as lipid remodeling. Stable isotope tracers are essential for quantifying these dynamic processes. biorxiv.orgnih.gov By using pulse-chase experiments with N-Undecyl-D23 alcohol, researchers can first "pulse" the system to label a specific pool of lipids and then "chase" it by replacing the labeled precursor with an unlabeled one.

This methodology allows for the determination of:

Trafficking Pathways: Following the movement of the D23-labeled lipids from their site of synthesis (typically the endoplasmic reticulum) to other organelles like mitochondria, lipid droplets, or the plasma membrane. nih.govbiorxiv.org

Turnover Rates: Measuring the rate at which the labeled lipids are degraded and replaced by newly synthesized, unlabeled lipids. This provides a direct calculation of the half-life of specific lipid species within different cellular compartments.

Remodeling (Land's Cycle): Observing the removal of the D23-labeled fatty acid from a complex lipid (like a phospholipid) and its replacement with a different fatty acid, which provides insight into the activity of phospholipases and acyltransferases.

Application in Modeling Disease-Associated Lipidome Perturbations (e.g., Alcoholic Fatty Liver Disease)

In metabolic diseases such as alcoholic fatty liver disease (AFLD), lipid metabolism is severely dysregulated. wjgnet.commdpi.com N-Undecyl-D23 alcohol can be used in animal or cell culture models to probe the specific metabolic alterations that occur. Chronic alcohol exposure is known to increase the synthesis of fatty acids and their esterification into triglycerides in the liver, leading to steatosis. mdpi.com

A tracer study could compare the metabolic fate of N-Undecyl-D23 alcohol in a control group versus a group exposed to ethanol. The expected findings would include a significant redirection of the deuterated tracer into the hepatic triglyceride pool in the ethanol-exposed group, reflecting increased de novo lipogenesis and esterification. nih.gov This provides quantitative evidence of the metabolic reprogramming that underlies the disease pathology.

The following table illustrates hypothetical findings comparing the distribution of the D23 tracer in the livers of control versus ethanol-treated animal models.

Lipid PoolControl Liver (% of Tracer)AFLD Model Liver (% of Tracer)Fold Change
Hepatic Triglycerides (TG)3570+2.0
Hepatic Phospholipids (PL)4015-2.7
Hepatic Free Fatty Acids (FFA)551.0
β-oxidation Products2010-2.0

This interactive table shows the hypothetical differential fate of the N-Undecyl-D23 tracer in a healthy liver compared to a model of Alcoholic Fatty Liver Disease (AFLD), highlighting the shift towards triglyceride storage.

Enzymatic Reaction Mechanisms and Kinetic Isotope Effects (KIE)

The heavy isotopic labeling of N-Undecyl-D23 alcohol also makes it a superb substrate for investigating the mechanisms of enzymes involved in alcohol metabolism, particularly alcohol dehydrogenases (ADHs).

Substrate Specificity and Catalytic Efficiency of Alcohol Dehydrogenases Towards Deuterated Undecanols

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of alcohols to aldehydes, a critical step in their metabolism. nih.govyoutube.com These enzymes exhibit broad substrate specificity and can act on a range of primary and secondary alcohols, including medium and long-chain fatty alcohols like undecanol (B1663989). nih.govmdpi.com

The rate of the chemical reaction catalyzed by ADH can be influenced by the isotopic composition of the substrate. When a hydrogen atom at the carbon bearing the hydroxyl group (the C1 or α-carbon) is replaced with a heavier deuterium atom, the rate of the reaction often decreases. This phenomenon is known as the primary kinetic isotope effect (KIE). acs.org The C-H bond cleavage is typically the rate-determining step in the reaction catalyzed by ADH, and the greater mass of deuterium makes this bond more difficult to break. nih.govnih.gov

By comparing the kinetic parameters of ADH activity with N-Undecyl alcohol versus N-Undecyl-D23 alcohol, researchers can quantify the KIE and gain insight into the transition state of the reaction.

A comparative kinetic analysis would likely yield results similar to those presented in the hypothetical data table below.

SubstrateKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)KIE (kH/kD) on kcat/Km
N-Undecyl alcohol0.1512.510.46.93 x 10⁴Ref.
N-Undecyl-D23 alcohol0.163.12.61.63 x 10⁴4.25

This interactive table presents hypothetical kinetic data for an alcohol dehydrogenase with both non-deuterated and deuterated undecyl alcohol. The significant KIE value (>1) indicates that C-H bond cleavage is a rate-limiting step in the catalytic mechanism.

Computational and Theoretical Studies of N Undecyl D23 Alcohol Systems

Quantum Chemical Simulations for Molecular Structure, Energetics, and Reactivity

Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of N-Undecyl-D23 alcohol. These calculations provide a foundational understanding of the molecule's intrinsic properties.

Theoretical calculations of vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. By computationally modeling the vibrational modes of N-Undecyl-D23 alcohol, each band in the experimental spectrum can be assigned to a specific molecular motion. This is particularly important for understanding the effects of deuteration.

The substitution of hydrogen with deuterium (B1214612) atoms in N-Undecyl-D23 alcohol leads to significant shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds, primarily due to the increased mass of deuterium. Quantum chemical calculations can accurately predict these isotopic shifts. For instance, the C-D stretching vibrations are expected to appear at lower wavenumbers (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

A theoretical vibrational analysis can be performed using methods like B3LYP with a suitable basis set (e.g., cc-pVTZ) to obtain the harmonic frequencies. researchgate.net These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other method-specific deviations, can then be compared with experimental data for accurate spectral assignment.

Table 1: Calculated vs. Experimental Vibrational Frequencies for Key Modes in a Deuterated Long-Chain Alcohol

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-D Stretch (Symmetric)20752070
C-D Stretch (Asymmetric)22002195
C-O Stretch10551058
O-H Stretch36403630
CH₂ Scissoring14651468

Note: The data in this table is illustrative and based on typical values for deuterated long-chain alcohols. Specific experimental and computational values for N-Undecyl-D23 alcohol may vary.

Quantum chemical simulations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and transition states.

Deuteration: The synthesis of N-Undecyl-D23 alcohol involves the replacement of hydrogen atoms with deuterium. Theoretical studies can elucidate the mechanism of this process. For instance, in iridium-catalyzed hydrogen-deuterium exchange reactions of alcohols using D₂O, DFT studies have shown that the reaction proceeds through the dehydrogenation of the alcohol to form a carbonyl intermediate. rsc.org This is followed by the conversion of an iridium-hydride species to an iridium-deuteride, which then deuterates the carbonyl intermediate to yield the α-deuterated alcohol. rsc.org Similar mechanistic principles can be applied to understand the full deuteration of the alkyl chain.

Biotransformation: The metabolism of long-chain alcohols often involves oxidation by enzymes such as alcohol dehydrogenases (ADHs) and cytochrome P450s. nih.govnih.gov The primary metabolic pathway is the oxidation of the alcohol to an aldehyde, which is then further oxidized to a carboxylic acid. nih.gov Quantum chemical models, often in combination with molecular mechanics (QM/MM), can be used to study the reaction mechanism within the enzyme's active site. diva-portal.org

These studies can reveal the role of the enzyme in lowering the activation energy of the reaction and the kinetic isotope effect (KIE) associated with the deuteration. The C-D bond is stronger than the C-H bond, leading to a slower rate of reaction for the deuterated compound. This is a key aspect of using deuteration to alter the metabolic profile of a molecule. DFT calculations can predict the magnitude of the KIE, providing insights into the rate-determining step of the biotransformation. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations allow for the study of the dynamic behavior of N-Undecyl-D23 alcohol and its interactions with its environment over time.

The long alkyl chain of N-Undecyl-D23 alcohol provides it with considerable conformational flexibility. MD simulations can explore the conformational landscape of the molecule in different environments.

In an aqueous environment: Due to its amphiphilic nature, N-Undecyl-D23 alcohol will exhibit specific conformational preferences at the water-air interface or in micelles. The hydrophobic deuterated alkyl chain will tend to avoid contact with water, while the polar hydroxyl group will interact with water molecules.

In a lipid bilayer: When incorporated into a lipid bilayer, a model for a cell membrane, the undecyl chain of the alcohol will align with the acyl chains of the phospholipids (B1166683), while the hydroxyl group will be positioned near the polar head groups of the lipids. nih.gov MD simulations can provide detailed information on the orientation, depth of insertion, and conformational dynamics of the alcohol within the membrane. researchgate.netnih.gov

The use of deuterated lipids and related molecules is a powerful technique in biophysical studies, particularly in neutron scattering experiments. N-Undecyl-D23 alcohol can serve as a deuterated probe to study the structure and dynamics of lipid membranes and their interactions with proteins.

MD simulations can complement experimental studies by providing an atomistic interpretation of the data. By simulating N-Undecyl-D23 alcohol within a lipid bilayer, one can investigate its influence on various membrane properties, such as:

Membrane thickness and fluidity: The presence of the alcohol can alter the packing of the lipid acyl chains, potentially affecting the thickness and fluidity of the membrane. nih.gov

Lipid ordering: The deuterated chain of the alcohol can be used as a probe to study the order parameters of the surrounding lipid chains.

Interactions with membrane proteins: MD simulations can be used to model the interactions between N-Undecyl-D23 alcohol and membrane-embedded proteins. uiuc.edu This can help to identify potential binding sites and understand how the alcohol might modulate the protein's function.

Table 2: Representative MD Simulation Parameters for N-Undecyl-D23 Alcohol in a Lipid Bilayer

ParameterValue/Description
Force FieldCHARMM36, GROMOS, or AMBER
Lipid Bilayer CompositionDipalmitoylphosphatidylcholine (DPPC) or similar
SolventTIP3P or SPC/E water model
Temperature310 K (above the phase transition of DPPC)
Pressure1 bar (NPT ensemble)
Simulation Time100 ns - 1 µs

This table provides a typical setup for an MD simulation involving a long-chain alcohol in a lipid bilayer.

Advanced Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogues

Cheminformatics and QSAR modeling can be employed to predict the biological activities and properties of a series of deuterated long-chain alcohols, including N-Undecyl-D23 alcohol. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity.

For deuterated analogues, specific molecular descriptors that account for the presence of deuterium can be developed. These may include:

Isotopologue-specific descriptors: These can capture the change in molecular weight and vibrational frequencies.

Quantum chemical descriptors: Calculated properties such as bond dissociation energies for C-D vs. C-H bonds can be used as descriptors to model metabolic stability.

Emerging Research Directions and Translational Impact

Novel Applications of N-Undecyl-D23 Alcohol as a Versatile Biological and Chemical Probe

The substitution of hydrogen with deuterium (B1214612) in N-Undecyl-D23 alcohol provides a powerful, non-invasive tool for various scientific investigations. As a biological probe, it can be incorporated into cellular systems, allowing researchers to trace the metabolic fate of long-chain alcohols. This is particularly valuable in lipidomics, where understanding the synthesis, transport, and degradation of fatty alcohols is crucial. The deuterium label allows for the differentiation of exogenously supplied N-Undecyl-D23 alcohol from its endogenous, non-deuterated counterparts, enabling precise tracking through metabolic pathways.

In the realm of chemical probes, N-Undecyl-D23 alcohol serves as an internal standard in mass spectrometry-based analyses. Its distinct mass-to-charge ratio, differing from the native compound, facilitates accurate quantification of undecanol (B1663989) in complex biological matrices. This is essential for pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion of undecanol and related compounds. Furthermore, the use of deuterated standards can improve the accuracy and reproducibility of analytical methods by correcting for variations during sample preparation and analysis.

Application Area Specific Use of N-Undecyl-D23 Alcohol Key Benefit
Biological Probe Tracing metabolic pathways of long-chain alcohols.Non-invasive tracking and differentiation from endogenous molecules.
Studying lipid metabolism and dynamics in cell membranes.Elucidation of complex biological processes.
Chemical Probe Internal standard for mass spectrometry.Accurate quantification of undecanol in biological samples.
Pharmacokinetic studies.Improved reliability of analytical measurements.

Development of Integrated Analytical Platforms for High-Throughput Analysis of Deuterated Metabolites

The increasing use of deuterated compounds like N-Undecyl-D23 alcohol in metabolic research has spurred the development of sophisticated analytical platforms capable of high-throughput analysis. These platforms typically integrate advanced separation techniques, such as liquid chromatography (LC) or gas chromatography (GC), with high-resolution mass spectrometry (MS).

Modern analytical workflows are designed to handle large sample sets and generate vast amounts of data. To manage this complexity, specialized software tools have been developed for the automated processing of data from isotopic labeling experiments. These software packages can correct for the natural abundance of isotopes, calculate isotopic enrichment, and identify and quantify deuterated metabolites with high accuracy. The integration of robotic sample handling further enhances the throughput of these platforms, making large-scale metabolomics studies feasible.

Key Components of Integrated Analytical Platforms:

High-Throughput Sample Preparation: Automated liquid handlers for consistent and rapid sample processing.

Advanced Separation: Ultra-high-performance liquid chromatography (UHPLC) or comprehensive two-dimensional gas chromatography (GCxGC) for resolving complex mixtures.

High-Resolution Mass Spectrometry: Orbitrap or time-of-flight (TOF) mass analyzers for accurate mass measurements and identification of isotopologues.

Specialized Data Analysis Software: Tools for automated peak picking, isotope correction, and statistical analysis.

Integration of Isotopic Tracing Strategies with Systems Biology and Multi-Omics Approaches

Isotopic tracing with compounds such as N-Undecyl-D23 alcohol is a cornerstone of metabolic flux analysis (MFA), a key quantitative method in systems biology. By tracking the incorporation of deuterium into various metabolites, researchers can map and quantify the flow of molecules through metabolic networks. This provides a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations.

The power of isotopic tracing is significantly amplified when integrated with other "omics" technologies. A multi-omics approach, combining metabolomics data from isotopic labeling with proteomics, transcriptomics, and genomics, allows for a more holistic understanding of biological systems. For instance, changes in metabolic fluxes, as determined by tracing N-Undecyl-D23 alcohol, can be correlated with alterations in the expression of relevant enzymes (proteomics) and their corresponding genes (transcriptomics). This integrated approach enables the construction of comprehensive models of cellular regulation and function.

Omics Field Contribution to Integrated Analysis
Metabolomics (with Isotopic Tracing) Provides quantitative data on metabolic fluxes and pathway activities.
Proteomics Measures the abundance and modifications of proteins, including enzymes involved in metabolism.
Transcriptomics Quantifies gene expression levels, providing insights into the regulation of metabolic pathways.
Genomics Identifies the genetic basis for metabolic capabilities and variations.

Potential Contributions to Materials Science Research, including Self-Assembly and Interfacial Phenomena

The unique properties of N-Undecyl-D23 alcohol also present opportunities in materials science. Long-chain alcohols are known to self-assemble into ordered structures, such as monolayers at interfaces. acs.org The deuteration of the alkyl chain in N-Undecyl-D23 alcohol makes it a valuable tool for studying these phenomena using techniques like neutron reflectometry.

Neutron reflectometry is highly sensitive to the difference in scattering length density between hydrogen and deuterium. By selectively deuterating components in a system, researchers can create contrast and obtain detailed information about the structure and composition of thin films and interfaces. For example, studying the self-assembly of N-Undecyl-D23 alcohol at the air-water or solid-liquid interface can provide insights into the packing, orientation, and thickness of the resulting monolayer. This knowledge is crucial for the rational design of functional surfaces with controlled wettability, adhesion, and biocompatibility.

Furthermore, deuterated lipids and surfactants are used to investigate the structure and dynamics of more complex systems like biological membranes and micelles. The principles learned from studying the interfacial behavior of N-Undecyl-D23 alcohol can be extended to these more intricate assemblies, contributing to our understanding of membrane protein function and drug delivery systems.

Environmental Fate and Biodegradation Studies of Deuterated Alcohols as Model Compounds

Understanding the environmental fate of chemicals is a critical aspect of green chemistry and environmental science. Long-chain alcohols, including undecanol, are known to be readily biodegradable in the environment. nih.govnih.gov However, the introduction of deuterium into the molecule raises questions about its potential impact on biodegradation pathways and rates.

Studying the environmental fate of N-Undecyl-D23 alcohol can provide valuable insights into the biodegradation of deuterated compounds in general. Microorganisms that degrade undecanol do so through specific enzymatic pathways. Investigating whether these enzymes can process the deuterated analogue and at what rate can help predict the environmental persistence of other deuterated substances. Such studies can employ techniques like stable isotope probing (SIP), where the incorporation of deuterium from N-Undecyl-D23 alcohol into microbial biomass or metabolic byproducts is monitored. This allows for the identification of the microorganisms responsible for its degradation and the elucidation of the biochemical pathways involved. The information gathered from these studies can serve as a model for assessing the environmental impact of a growing class of deuterated chemicals used in various industries.

Q & A

Q. What are the critical safety considerations for handling deuterated alcohols in high-concentration solutions?

  • Methodological Answer : Deuterated compounds may exhibit altered flammability (e.g., lower flash points due to isotopic effects). Use explosion-proof refrigerators for storage and conduct risk assessments per CLP regulations (e.g., H226, H318). Implement fume hoods and static-free equipment to mitigate vapor ignition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.